Tritriacontanoic acid
Overview
Description
It is a rare fatty acid found in insect waxes, the wax of wax scale insects, the propolis of bees and bumblebees, and in a few plants . This compound is notable for its long carbon chain, which contributes to its unique properties and applications.
Biochemical Analysis
Biochemical Properties
Tritriacontanoic acid is an endogenous plant growth regulator that facilitates numerous plant metabolic activities leading to better growth and development . It plays essential roles in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms .
Cellular Effects
The effects of this compound on cells are primarily observed in plants, where it influences growth and development. It helps in counteracting stress-induced damages in plants .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a plant growth regulator. It affects a multitude of physio-biochemical processes in crop plants .
Temporal Effects in Laboratory Settings
Its role as a plant growth regulator suggests that it may have long-term effects on plant growth and development .
Transport and Distribution
As it is a plant growth regulator, it is likely distributed throughout the plant to exert its effects .
Subcellular Localization
As a plant growth regulator, it is likely present in various subcellular compartments where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tritriacontanoic acid can be synthesized through the oxidation of phenol. A common method involves reacting phenol with dilute nitric acid to produce ortho-nitrophenol, which is then reduced in an acidic solution to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as insect waxes and plant materials. The extraction process includes hydrolysis of the waxes followed by purification steps to isolate the acid .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The acid can participate in substitution reactions, particularly with halogens and other reactive groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes and ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Tritriacontanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of long-chain fatty acids and their derivatives.
Biology: Investigated for its role in the structure and function of biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of tritriacontanoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The acid may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Triacontanoic acid (C30H60O2): A saturated fatty acid with a slightly shorter carbon chain.
Melissic acid: Another name for triacontanoic acid, highlighting its occurrence in beeswax.
Psyllic acid: Another name for tritriacontanoic acid, emphasizing its presence in insect waxes.
Uniqueness: this compound is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. Its rarity and specific occurrence in natural sources like insect waxes and propolis further distinguish it from other long-chain fatty acids .
Properties
IUPAC Name |
tritriacontanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWEDFDJHDPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959174 | |
Record name | Tritriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38232-03-0, 8063-16-9 | |
Record name | Tritriacontanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38232-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tritriacontanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tritriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Psyllium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITRIACONTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LSY5B2356 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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